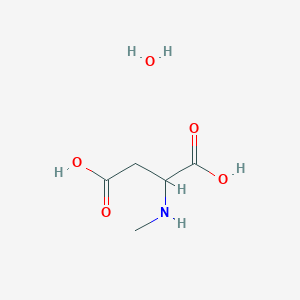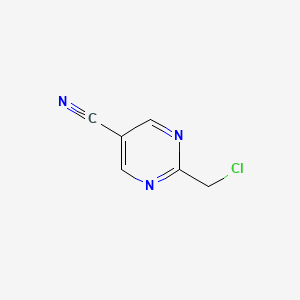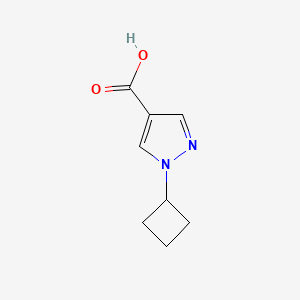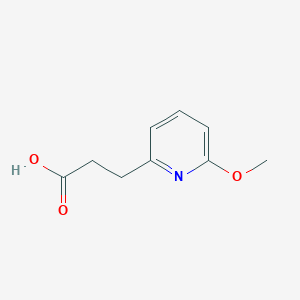
(+/-)-2-(甲基氨基)琥珀酸一水合物
描述
(+/-)-2-(Methylamino)succinic acid, monohydrate is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a methylamino group
科学研究应用
(+/-)-2-(Methylamino)succinic acid, monohydrate has several
作用机制
Target of Action
The primary target of (+/-)-2-(Methylamino)succinic acid, monohydrate, also known as succinic acid, is the tricarboxylic acid cycle (TCA) . This cycle is a central pathway in cellular metabolism where succinic acid serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water .
Mode of Action
Succinic acid interacts with its targets by participating in the TCA cycle. It is involved in the conversion of nutrients into energy-rich ATP molecules . Succinic acid has a higher propensity to reside in the aqueous surface region than its deprotonated form, which is effectively depleted from the surface due to the two strongly hydrated carboxylate groups .
Biochemical Pathways
Succinic acid plays a significant role in the TCA cycle, a central pathway in cellular metabolism. It serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy-rich ATP molecules . It is also involved in the valine and leucine/isoleucine degradation pathways, pantothenate and CoA biosynthesis, and SNARE interactions in vesicular transport .
Result of Action
The molecular and cellular effects of succinic acid’s action are primarily related to energy production. As a part of the TCA cycle, succinic acid contributes to the production of ATP, the main energy currency of cells . Additionally, succinic acid has antimicrobial properties and is an effective anti-inflammatory, making it beneficial for treating acne and other inflammatory skin conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of succinic acid. For instance, in the presence of certain bacteria, succinic acid production can be stimulated . Nitrogen deprivation can also double the succinic acid content of certain cells . Furthermore, succinic acid’s action can be influenced by pH values and bulk concentrations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-(Methylamino)succinic acid, monohydrate can be achieved through several methods. One common approach involves the reaction of succinic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of (+/-)-2-(Methylamino)succinic acid, monohydrate often involves the use of biotechnological processes. For example, the electrocatalytic reduction of itaconic acid to methylsuccinic acid using fermentation broth as a substrate solution has been studied . This method leverages renewable feedstocks and offers a sustainable approach to producing the compound.
化学反应分析
Types of Reactions
(+/-)-2-(Methylamino)succinic acid, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
属性
IUPAC Name |
2-(methylamino)butanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPRLJAAGQDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718485 | |
| Record name | N-Methylaspartic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303750-06-3 | |
| Record name | N-Methylaspartic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)









![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)



